molecular formula C12H16BrN3O2 B15537981 5-Bromo-N-(1-oxo-1-(propylamino)propan-2-yl)nicotinamide

5-Bromo-N-(1-oxo-1-(propylamino)propan-2-yl)nicotinamide

Cat. No.: B15537981
M. Wt: 314.18 g/mol
InChI Key: LNAMXOANNYDSNB-UHFFFAOYSA-N
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Description

5-Bromo-N-(1-oxo-1-(propylamino)propan-2-yl)nicotinamide is a synthetic nicotinamide derivative designed for advanced biochemical and pharmacological research. This compound is of significant interest in early-stage drug discovery, particularly as a potential precursor or intermediate for developing novel small-molecule inhibitors. Its structure, which incorporates a brominated nicotinamide core, is frequently explored in the design of compounds that target enzymes involved in cellular signaling and metabolism . Research into similar bromo-nicotinamide analogs has shown their relevance in studying pathways related to oncology and inflammation, making them valuable tools for investigating new therapeutic strategies for hematologic cancers and other proliferative disorders . The presence of the nicotinamide moiety suggests potential interaction with key biological systems, including enzymes involved in NAD+ metabolism and DNA repair mechanisms, such as poly (ADP-ribose) polymerases (PARP) . This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to all relevant laboratory safety protocols. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H16BrN3O2

Molecular Weight

314.18 g/mol

IUPAC Name

5-bromo-N-[1-oxo-1-(propylamino)propan-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C12H16BrN3O2/c1-3-4-15-11(17)8(2)16-12(18)9-5-10(13)7-14-6-9/h5-8H,3-4H2,1-2H3,(H,15,17)(H,16,18)

InChI Key

LNAMXOANNYDSNB-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C(C)NC(=O)C1=CC(=CN=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Functional and Pharmacological Differences

Target Compound vs. Indolinone-Hydrazine Derivatives () The target compound lacks the indolinone-hydrazine moiety present in compounds like those synthesized in . The propylamino group in the target compound may enhance solubility compared to the bulkier isophthalamide backbone in ’s derivatives.

Target Compound vs. Indole-Oxadiazole Derivatives ()

  • Compound 6e () and 6d () feature a rigid indole-oxadiazole-cyclopropane scaffold, which likely improves target selectivity (e.g., kinase inhibition) but reduces metabolic stability compared to the flexible nicotinamide backbone of the target compound .
  • The target compound’s simpler structure may offer advantages in synthetic scalability, as evidenced by its straightforward DMF-mediated synthesis versus the multi-step cyclopropanation required for 6e .

Target Compound vs. The molecular weight difference (343.16 vs. 329.18) suggests divergent pharmacokinetic profiles, with the target compound possibly exhibiting better blood-brain barrier penetration due to lower molecular weight.

Physicochemical and Analytical Data

  • Solubility: The target compound’s amide and propylamino groups likely confer moderate water solubility, whereas the trifluoromethylsulfanyl derivative () is more lipophilic .
  • Stability : Compound 6d () demonstrates stability in DMSO-d6 (per NMR data), whereas the target compound’s stability in polar aprotic solvents like DMF is inferred from its synthesis .
  • Analytical Signatures :
    • The target compound’s LC/MS retention time would differ significantly from Compound 6d’s 1.37 min (Analysis Condition: SMD-FA05-1) due to structural disparities .

Q & A

Basic: What are the standard synthetic routes for 5-Bromo-N-(1-oxo-1-(propylamino)propan-2-yl)nicotinamide, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions starting with brominated pyridine derivatives. A common approach includes:

Amide Coupling : Reacting 5-bromonicotinic acid with propylamine derivatives under reflux conditions using a solvent like tetrahydrofuran (THF) and a base (e.g., potassium carbonate) .

Intermediate Purification : Employing column chromatography or recrystallization to isolate intermediates.

Characterization :

  • Thin-Layer Chromatography (TLC) to monitor reaction progress.
  • NMR Spectroscopy (¹H and ¹³C) to confirm bond formation and regiochemistry.
  • Mass Spectrometry (MS) for molecular weight validation .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound?

Answer:
Contradictions often arise from overlapping signals (e.g., in NMR) or isotopic patterns in MS. Methodological strategies include:

  • 2D NMR Techniques (e.g., COSY, HSQC) to resolve proton-proton coupling ambiguities.
  • High-Resolution Mass Spectrometry (HRMS) to distinguish between isobaric species.
  • X-ray Crystallography (if crystals are obtainable) for definitive structural confirmation, as demonstrated in brominated amide analogs .
  • Computational Modeling : DFT calculations to predict NMR shifts and compare with experimental data .

Basic: What biological targets are hypothesized for brominated nicotinamide derivatives, and how are binding assays designed?

Answer:
These compounds often target enzymes (e.g., kinases) or receptors (e.g., GPCRs) due to their structural mimicry of ATP or natural ligands. Assay design involves:

Target Selection : Prioritizing proteins with conserved binding pockets for nicotinamide motifs.

Fluorescence Polarization (FP) or SPR : To measure binding affinity (Kd).

Enzymatic Inhibition Assays : Using colorimetric/fluorogenic substrates to quantify IC50 values, as seen in related brominated amides .

Advanced: How should researchers optimize reaction conditions to minimize side products in the final coupling step?

Answer:
Key variables to optimize include:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance amide bond formation efficiency.
  • Catalyst Systems : Use of HOBt/EDCI or newer catalysts like PyAOP to reduce racemization.
  • Temperature Control : Lower temperatures (0–5°C) to suppress undesired nucleophilic substitutions at the bromine site.
  • Real-Time Monitoring : In-situ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Basic: What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Answer:

  • Liquid-Liquid Extraction : Separate hydrophilic byproducts using ethyl acetate/water phases.
  • Membrane Filtration : Ultrafiltration for size-based separation of macromolecular impurities .
  • Preparative HPLC : Gradient elution with C18 columns to resolve closely related analogs.
  • Crystallization : Optimizing solvent mixtures (e.g., ethanol/water) to enhance yield and purity .

Advanced: How can factorial design experiments improve the scalability of this compound’s synthesis?

Answer:
A 2<sup>k</sup> factorial design evaluates multiple variables (e.g., temperature, catalyst loading, solvent ratio) to identify critical factors. Example steps:

Factor Screening : Test variables at high/low levels (e.g., 60°C vs. 25°C, 1.2 eq vs. 2.0 eq catalyst).

Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions.

Validation Runs : Confirm scalability in pilot reactors (>1 L volume) with process analytical technology (PAT) integration .

Basic: What stability challenges are associated with this compound, and how are they assessed?

Answer:

  • Hydrolytic Degradation : Susceptibility of the amide bond under acidic/basic conditions.
  • Photodegradation : Bromine-mediated radical formation under UV light.
  • Assessment Methods :
    • Forced Degradation Studies : Expose to heat, light, and humidity; monitor via HPLC.
    • Accelerated Stability Testing : 40°C/75% RH for 6 months to predict shelf life .

Advanced: How can conflicting bioactivity data across cell lines be systematically addressed?

Answer:

  • Mechanistic Profiling : Use phosphoproteomics or RNA-seq to identify off-target effects.
  • Dose-Response Curves : Validate EC50/IC50 consistency across ≥3 independent replicates.
  • Cell Line Authentication : Ensure no cross-contamination (e.g., via STR profiling).
  • Pathway Analysis : Tools like Ingenuity IPA to contextualize divergent results within signaling networks .

Basic: What computational tools are used to predict the physicochemical properties of this compound?

Answer:

  • LogP Estimation : Software like ChemAxon or ACD/Labs to predict lipophilicity.
  • pKa Calculation : SPARC or MarvinSuite for ionization states.
  • Solubility Prediction : COSMO-RS or QSPR models trained on brominated analogs .

Advanced: What strategies validate the compound’s mechanism of action when traditional assays are inconclusive?

Answer:

  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to capture target proteins.
  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of bound targets.
  • CRISPR-Cas9 Knockout : Validate target dependency by ablating putative proteins in cellular models .

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